molecular formula C11H20N2O3S B12119954 N-(1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide

Cat. No.: B12119954
M. Wt: 260.36 g/mol
InChI Key: JFSYAZFVJXQHRJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and an azepane ring attached to a carboxamide group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by its oxidation to form the sulfone group. The azepane ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the sulfone group, while reduction can lead to the formation of different amine derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The sulfone group and azepane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C11H20N2O3S

Molecular Weight

260.36 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)azepane-1-carboxamide

InChI

InChI=1S/C11H20N2O3S/c14-11(13-6-3-1-2-4-7-13)12-10-5-8-17(15,16)9-10/h10H,1-9H2,(H,12,14)

InChI Key

JFSYAZFVJXQHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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